Cas no 1286339-45-4 (4-(3-Ethoxyphenyl)but-3-en-2-one)

4-(3-Ethoxyphenyl)but-3-en-2-one 化学的及び物理的性質
名前と識別子
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- 4-(3-Ethoxyphenyl)but-3-en-2-one
- 3-Buten-2-one, 4-(3-ethoxyphenyl)-
-
- インチ: 1S/C12H14O2/c1-3-14-12-6-4-5-11(9-12)8-7-10(2)13/h4-9H,3H2,1-2H3/b8-7+
- InChIKey: HKFVLAOKEMFFMA-BQYQJAHWSA-N
- SMILES: O(CC)C1=CC=CC(/C=C/C(C)=O)=C1
計算された属性
- 精确分子量: 190.099379685g/mol
- 同位素质量: 190.099379685g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 4
- 複雑さ: 208
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- XLogP3: 2.6
- トポロジー分子極性表面積: 26.3
4-(3-Ethoxyphenyl)but-3-en-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1345319-50mg |
4-(3-Ethoxyphenyl)but-3-en-2-one |
1286339-45-4 | 98% | 50mg |
¥19180.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1345319-250mg |
4-(3-Ethoxyphenyl)but-3-en-2-one |
1286339-45-4 | 98% | 250mg |
¥24494.00 | 2024-08-09 | |
Enamine | EN300-1847631-0.05g |
4-(3-ethoxyphenyl)but-3-en-2-one |
1286339-45-4 | 0.05g |
$227.0 | 2023-09-19 | ||
Enamine | EN300-1847631-1g |
4-(3-ethoxyphenyl)but-3-en-2-one |
1286339-45-4 | 1g |
$271.0 | 2023-09-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1345319-100mg |
4-(3-Ethoxyphenyl)but-3-en-2-one |
1286339-45-4 | 98% | 100mg |
¥23436.00 | 2024-08-09 | |
Enamine | EN300-1847631-1.0g |
4-(3-ethoxyphenyl)but-3-en-2-one |
1286339-45-4 | 1g |
$1057.0 | 2023-06-02 | ||
Enamine | EN300-1847631-0.25g |
4-(3-ethoxyphenyl)but-3-en-2-one |
1286339-45-4 | 0.25g |
$249.0 | 2023-09-19 | ||
Enamine | EN300-1847631-0.1g |
4-(3-ethoxyphenyl)but-3-en-2-one |
1286339-45-4 | 0.1g |
$238.0 | 2023-09-19 | ||
Enamine | EN300-1847631-2.5g |
4-(3-ethoxyphenyl)but-3-en-2-one |
1286339-45-4 | 2.5g |
$529.0 | 2023-09-19 | ||
Enamine | EN300-1847631-5.0g |
4-(3-ethoxyphenyl)but-3-en-2-one |
1286339-45-4 | 5g |
$3065.0 | 2023-06-02 |
4-(3-Ethoxyphenyl)but-3-en-2-one 関連文献
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
4-(3-Ethoxyphenyl)but-3-en-2-oneに関する追加情報
Chemical Profile of 4-(3-Ethoxyphenyl)but-3-en-2-one (CAS No: 1286339-45-4)
4-(3-Ethoxyphenyl)but-3-en-2-one, identified by its Chemical Abstracts Service (CAS) number 1286339-45-4, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a conjugated system with an ethoxy-substituted phenyl ring and a β-keto ester moiety, has garnered attention due to its structural versatility and potential biological activities. The presence of both aromatic and aliphatic functional groups makes it a valuable scaffold for designing novel molecules with applications in medicinal chemistry and materials science.
The structural framework of 4-(3-Ethoxyphenyl)but-3-en-2-one consists of a butenone core substituted at the 4-position with a 3-ethoxyphenyl group. This arrangement introduces both electronic and steric effects that can modulate the reactivity and interactions of the molecule. The conjugation between the carbonyl group and the double bond enhances its potential as an intermediate in synthetic pathways, particularly in cross-coupling reactions and cyclization processes. Such characteristics are highly valued in the development of complex organic molecules, including potential drug candidates.
In recent years, there has been growing interest in exploring the pharmacological properties of molecules with similar structural motifs. The ethoxyphenyl moiety, in particular, has been associated with various biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects. Researchers have been investigating how modifications around this core structure can enhance or alter these properties. For instance, studies have shown that substituents at the para position of the phenyl ring can significantly influence the molecule's bioavailability and target specificity.
One of the most compelling aspects of 4-(3-Ethoxyphenyl)but-3-en-2-one is its utility as a building block in drug discovery. The β-keto ester functionality is known to participate in various chemical transformations, such as Michael additions, aldol condensations, and enolate reactions, which are pivotal in constructing more complex molecular architectures. These reactions are often employed to introduce additional functional groups or to link different fragments together, forming pharmacophores that interact with biological targets.
Recent advancements in computational chemistry have further enhanced the understanding of how 4-(3-Ethoxyphenyl)but-3-en-2-one might behave in biological systems. Molecular modeling studies have been instrumental in predicting binding modes and affinities for potential targets, such as enzymes and receptors. These predictions are crucial for guiding experimental efforts and optimizing lead compounds for therapeutic applications. By leveraging machine learning algorithms and large datasets, researchers can now more efficiently screen virtual libraries of compounds like 4-(3-Ethoxyphenyl)but-3-en-2-one to identify promising candidates for further development.
The synthesis of 4-(3-Ethoxyphenyl)but-3-en-2-one also presents interesting challenges and opportunities. Traditional synthetic routes often involve multi-step sequences that require careful optimization to achieve high yields and purity. However, recent methodologies have introduced more streamlined approaches, such as catalytic asymmetric synthesis, which can provide enantiomerically pure compounds with fewer steps. Such advancements not only improve efficiency but also reduce costs associated with purification and isolation.
Another area of interest is the exploration of 4-(3-Ethoxyphenyl)but-3-en-2-one in material science applications. The conjugated system inherent to this molecule makes it a candidate for use in organic electronics, such as OLEDs (organic light-emitting diodes) and photovoltaic cells. The ability to tune electronic properties through structural modifications offers exciting possibilities for developing new materials with enhanced performance characteristics.
In conclusion,4-(3-Ethoxyphenyl)but-3-en-2-one (CAS No: 1286339-45-4) represents a versatile compound with significant potential across multiple domains of chemistry and biology. Its unique structural features make it an attractive scaffold for drug discovery efforts aimed at developing novel therapeutic agents. Additionally,4-(3-Ethoxyphenyl)but-3-en-2-one's utility as a synthetic intermediate ensures its continued relevance in organic synthesis research. As our understanding of molecular interactions grows,this compound will undoubtedly play an increasingly important role in advancing both pharmaceuticals and materials science.
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